molecular formula C10H12N2OS B354435 1-(2-Hydroxypropyl)-1,3-dihydro-2H-benzimidazole-2-thione CAS No. 87215-72-3

1-(2-Hydroxypropyl)-1,3-dihydro-2H-benzimidazole-2-thione

Cat. No.: B354435
CAS No.: 87215-72-3
M. Wt: 208.28g/mol
InChI Key: DMDXJRMUNCFICA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Hydroxypropyl)-1,3-dihydro-2H-benzimidazole-2-thione is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a benzimidazole core, which is a bicyclic structure consisting of fused benzene and imidazole rings, with a thione group at the 2-position and a hydroxypropyl group at the 1-position. The presence of these functional groups imparts distinct chemical reactivity and biological activity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxypropyl)-1,3-dihydro-2H-benzimidazole-2-thione typically involves the following steps:

    Formation of Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with carbon disulfide in the presence of a base such as potassium hydroxide to form 2-mercaptobenzimidazole.

    Alkylation: The 2-mercaptobenzimidazole is then alkylated with 2-chloropropanol under basic conditions to introduce the hydroxypropyl group at the 1-position.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxypropyl)-1,3-dihydro-2H-benzimidazole-2-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions to form corresponding thiols.

    Substitution: The hydroxypropyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Hydroxypropyl)-1,3-dihydro-2H-benzimidazole-2-thione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxypropyl)-1,3-dihydro-2H-benzimidazole-2-thione involves its interaction with specific molecular targets. The thione group can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the hydroxypropyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    2-Mercaptobenzimidazole: Lacks the hydroxypropyl group but shares the benzimidazole core and thione functionality.

    1-(2-Hydroxyethyl)-1,3-dihydro-2H-benzimidazole-2-thione: Similar structure with a hydroxyethyl group instead of hydroxypropyl.

Uniqueness

1-(2-Hydroxypropyl)-1,3-dihydro-2H-benzimidazole-2-thione is unique due to the presence of the hydroxypropyl group, which imparts distinct solubility and reactivity properties compared to its analogs. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

3-(2-hydroxypropyl)-1H-benzimidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2OS/c1-7(13)6-12-9-5-3-2-4-8(9)11-10(12)14/h2-5,7,13H,6H2,1H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMDXJRMUNCFICA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=CC=CC=C2NC1=S)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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